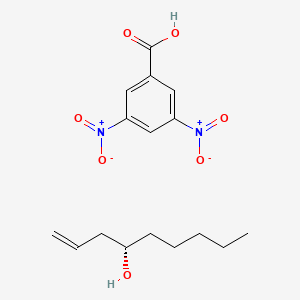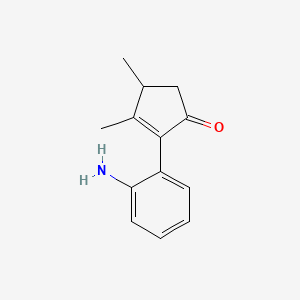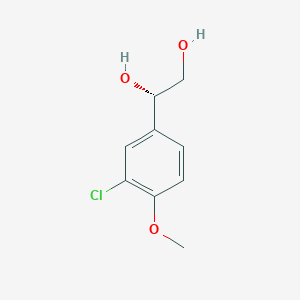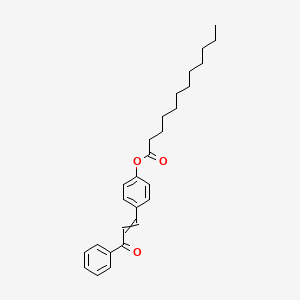
3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrobenzoic acid: is an organic compound with the molecular formula C7H4N2O6. It is a yellow or colorless crystalline solid that is primarily used as a corrosion inhibitor and in the identification of alcohol components in esters . (4S)-Non-1-en-4-ol is an organic compound with a chiral center at the fourth carbon, making it an enantiomerically pure alcohol. This compound is used in various organic synthesis processes.
Vorbereitungsmethoden
3,5-Dinitrobenzoic acid: is synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The reaction can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . Industrial production methods involve similar nitration processes but on a larger scale, ensuring high purity and yield.
(4S)-Non-1-en-4-ol: can be synthesized through the reduction of the corresponding ketone or aldehyde using chiral catalysts to ensure the correct enantiomer is produced. Industrial methods may involve the use of biocatalysts or chiral auxiliaries to achieve high enantiomeric excess.
Analyse Chemischer Reaktionen
3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: Reacts with alcohols in the presence of sulfuric acid to form esters.
Common reagents include hydrogen, catalysts (e.g., palladium), and sulfuric acid. Major products include 3,5-diaminobenzoic acid and various esters.
(4S)-Non-1-en-4-ol: can undergo:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Esterification: Reacts with carboxylic acids to form esters.
Hydrogenation: The double bond can be hydrogenated to form the corresponding saturated alcohol.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitrobenzoic acid: is used in:
Chemistry: Identification of alcohols and amines through derivatization.
Biology: Fluorometric analysis of creatinine.
Industry: Corrosion inhibition and photography.
(4S)-Non-1-en-4-ol: is used in:
Organic Synthesis: As a chiral building block for the synthesis of complex molecules.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Flavors and Fragrances: Used in the synthesis of chiral fragrances and flavor compounds.
Wirkmechanismus
3,5-Dinitrobenzoic acid: exerts its effects through its nitro groups, which can participate in various chemical reactions, altering the properties of the compound it interacts with. The nitro groups can undergo reduction, leading to the formation of amino groups, which can further react with other compounds .
(4S)-Non-1-en-4-ol: acts as a chiral building block, influencing the stereochemistry of the molecules it forms. The presence of the chiral center ensures that the resulting compounds have the desired enantiomeric purity, which is crucial in pharmaceuticals and other applications.
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitrobenzoic acid: can be compared with:
4-Nitrobenzoic acid: Has a single nitro group and is used similarly in derivatization reactions but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Has a single nitro group and is less acidic compared to 3,5-dinitrobenzoic acid.
(4S)-Non-1-en-4-ol: can be compared with:
(4R)-Non-1-en-4-ol: The enantiomer of (4S)-non-1-en-4-ol, which has different stereochemistry and may have different biological activities.
Non-1-en-4-ol: The racemic mixture of both enantiomers, which may have different properties compared to the pure enantiomers.
Eigenschaften
CAS-Nummer |
646057-21-8 |
|---|---|
Molekularformel |
C16H22N2O7 |
Molekulargewicht |
354.35 g/mol |
IUPAC-Name |
3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol |
InChI |
InChI=1S/C9H18O.C7H4N2O6/c1-3-5-6-8-9(10)7-4-2;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4,9-10H,2-3,5-8H2,1H3;1-3H,(H,10,11)/t9-;/m1./s1 |
InChI-Schlüssel |
DSDHLRIRYTUGNZ-SBSPUUFOSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC=C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CCCCCC(CC=C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)
![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)

![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)

![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)


